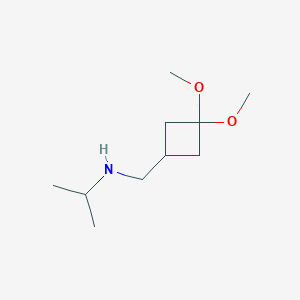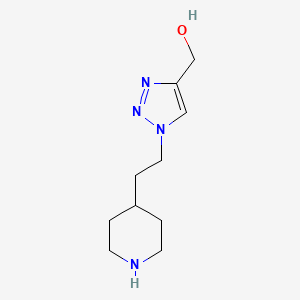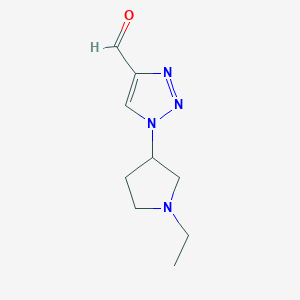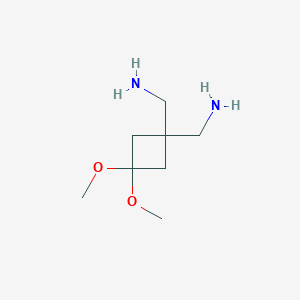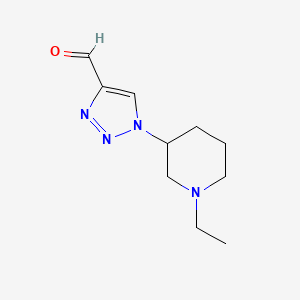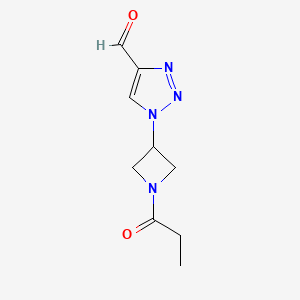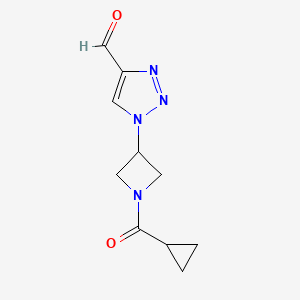
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, or 2-FE-3-T-1H-P-E, is a novel compound with a variety of applications in science and research. It is a member of the pyrazole family, a group of heterocyclic compounds that are characterized by their five-membered aromatic rings. 2-FE-3-T-1H-P-E has been studied for its potential use in medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 2-FE-3-T-1H-P-E is not fully understood. However, it is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs. It is also thought to act as an anti-inflammatory agent, reducing inflammation in the body. In addition, it is believed to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
2-FE-3-T-1H-P-E has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of certain cancer cells, and reduce the activity of certain enzymes involved in the metabolism of drugs. In addition, it has been found to have anti-bacterial properties, as it has been found to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-FE-3-T-1H-P-E has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool for researchers. In addition, it has a variety of potential applications in medicinal chemistry and drug discovery. However, there are some limitations to its use. For example, its exact mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. In addition, its effects on the body are not fully understood, so it is important to be cautious when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-FE-3-T-1H-P-E. One potential direction is to further investigate its mechanism of action and its effects on the body. In addition, further research could be conducted to explore its potential use in medicinal chemistry and drug discovery. Furthermore, it could be studied to determine its potential use in other areas such as biochemistry and pharmacology. Finally, further research could be conducted to explore its potential use as an enzyme inhibitor and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
2-FE-3-T-1H-P-E has been studied for its potential use in medicinal chemistry and drug discovery. It has been found to have promising anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied as a potential inhibitor of enzymes involved in the metabolism of drugs. In addition, it has been investigated for its ability to enhance the activity of certain drugs.
Eigenschaften
IUPAC Name |
2-[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c12-4-6-15-9(3-5-13)8-10(14-15)11-2-1-7-16-11/h1-2,7-8H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAFCSDREUQXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



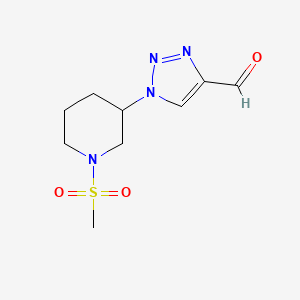
![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492633.png)

